molecular formula C19H26N4O3S B2988987 N-(3-morpholin-4-ylpropyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 403728-00-7

N-(3-morpholin-4-ylpropyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No. B2988987
CAS RN: 403728-00-7
M. Wt: 390.5
InChI Key: TVTOCLMKXAMCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-morpholin-4-ylpropyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodology and Spectral Characterization

A study by Zaki, Radwan, and El-Dean (2017) presented a synthetic method for producing compounds related to N-(3-morpholin-4-ylpropyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide. They detailed the acetylation and nucleophilic substitution reactions involved in creating various heterocyclic compounds, emphasizing their potential for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).

Anticancer Activities

Research by Nowak et al. (2014, 2015) focused on synthesizing benzoquinazolinone derivatives, including those with morpholine components. They discovered that some of these compounds exhibited significant anticancer activities, particularly against A549 and HT29 cell lines (Nowak et al., 2014), (Nowak et al., 2015).

PI3K Inhibitors and Anticancer Agents

Shao et al. (2014) explored the antiproliferative activities of 2-substituted-3-sulfonamino-5-(4-morpholinoquinazolin-6-yl)benzamides, finding them to be potent PI3K inhibitors and effective anticancer agents. Their studies included in vitro evaluations and animal models, highlighting the significance of these compounds in cancer treatment (Shao et al., 2014).

Antiviral Activities

Selvam et al. (2007) synthesized and evaluated novel quinazolin-4(3H)-ones for antiviral activity. They demonstrated effectiveness against various viruses, including influenza and SARS, indicating the potential of these compounds in treating respiratory and biodefense-related viral infections (Selvam et al., 2007).

Antimicrobial Agents

Sahin et al. (2012) developed triazole derivatives containing morpholine moieties, exhibiting antimicrobial activities. These compounds were found to have good to moderate efficacy against various microbial strains, suggesting their potential use as antimicrobial agents (Sahin et al., 2012).

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-2-7-23-18(25)15-5-4-14(13-16(15)21-19(23)27)17(24)20-6-3-8-22-9-11-26-12-10-22/h4-5,13H,2-3,6-12H2,1H3,(H,20,24)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTOCLMKXAMCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCOCC3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-morpholin-4-ylpropyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

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